"tert-Butyl (2-amino-5-methylphenyl)carbamate" properties and structure
"tert-Butyl (2-amino-5-methylphenyl)carbamate" properties and structure
An In-depth Technical Guide to tert-Butyl (2-amino-5-methylphenyl)carbamate: Properties, Structure, and Synthetic Utility
Abstract
tert-Butyl (2-amino-5-methylphenyl)carbamate is a pivotal organic intermediate characterized by a phenylenediamine scaffold with two differentially protected amino groups. The presence of a labile tert-butoxycarbonyl (Boc) protecting group on one amine and a free, nucleophilic amine on the other makes this molecule a highly versatile building block in modern medicinal chemistry and drug development. Its structure allows for regioselective functionalization, enabling the construction of complex molecular architectures required for targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, validated synthetic protocols, and its strategic application in the synthesis of bioactive compounds, grounded in established scientific literature.
Introduction: A Strategically Designed Synthetic Intermediate
In the landscape of pharmaceutical research, the development of efficient and modular synthetic pathways is paramount. Aryl diamines are foundational structures in a vast array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and antivirals. The primary challenge in their use lies in achieving selective functionalization when both amino groups are present.
tert-Butyl (2-amino-5-methylphenyl)carbamate elegantly solves this problem. It belongs to a class of compounds where one amine is "masked" by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, straightforward removal under moderately strong acidic conditions.[1][2] This differential protection allows chemists to perform reactions exclusively at the free aniline amine, such as acylation or alkylation, before revealing the second amine for subsequent transformations. This strategic design minimizes undesirable side reactions and simplifies purification, making it an invaluable tool for drug discovery professionals.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure of tert-Butyl (2-amino-5-methylphenyl)carbamate consists of a central benzene ring substituted with an amino group at position 2, a methyl group at position 5, and a Boc-protected amino group at position 1. The spatial arrangement of these functional groups dictates its reactivity and utility.
Caption: Chemical structure of tert-Butyl (2-amino-5-methylphenyl)carbamate.
Physicochemical Data
The key properties of the isomeric compound, tert-Butyl (5-amino-2-methylphenyl)carbamate, are summarized below, which are expected to be very similar to the title compound.
| Property | Value | Reference |
| CAS Number | 329763-32-8 (for isomer) | |
| Molecular Formula | C₁₂H₁₈N₂O₂ | |
| Molecular Weight | 222.28 g/mol | Calculated |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | 2-8°C, protect from light | |
| InChI Key (isomer) | DLOHVUPBQBCZGE-UHFFFAOYSA-N |
Synthesis and Characterization
Rationale for Synthetic Strategy
The most reliable and common method for synthesizing Boc-protected amino anilines is through the selective reduction of a nitro group on a Boc-protected nitroaniline precursor. This approach is favored because the reduction of a nitro group can be achieved under conditions that do not cleave the acid-sensitive Boc group. Reagents such as iron (Fe) in acidic medium, tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C) are standard. A particularly effective method reported for analogous compounds involves the use of ferric chloride (FeCl₃) with hydrazine hydrate (N₂H₄·H₂O), which offers high yields and operational simplicity.[3][4]
The logical precursor for the synthesis of tert-Butyl (2-amino-5-methylphenyl)carbamate is therefore tert-butyl (5-methyl-2-nitrophenyl)carbamate .
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Reduction of Nitro-Precursor
This protocol is adapted from established procedures for the synthesis of structurally related compounds.[3][4]
Materials:
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tert-butyl (5-methyl-2-nitrophenyl)carbamate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ferric chloride (FeCl₃)
-
Hydrazine hydrate (80% solution)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl (5-methyl-2-nitrophenyl)carbamate (1.0 eq) in methanol.
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Addition of Reagents: To the solution, add ferric chloride (1.0-1.2 eq). Heat the mixture to 60°C.
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Reduction: Add hydrazine hydrate (5.0 eq) dropwise to the heated reaction mixture. An exothermic reaction and color change are typically observed.
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Reaction Monitoring: Heat the mixture under reflux (approx. 80°C) for 1-3 hours. The completion of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
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Extraction: Basify the residue with a saturated NaHCO₃ solution until the pH is > 8. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure tert-Butyl (2-amino-5-methylphenyl)carbamate.
Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:
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¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group at approximately δ 1.5 ppm.[5] Aromatic protons will appear in the δ 6.5-7.5 ppm region, with coupling patterns consistent with the substitution. The protons of the two different amine groups (NH and NH₂) will appear as broad singlets.
-
¹³C NMR: The spectrum will show a signal for the quaternary carbon of the Boc group around δ 80-81 ppm and the carbonyl carbon around δ 153-154 ppm.[3][5]
-
IR Spectroscopy: Key peaks include N-H stretching vibrations for the primary amine and the carbamate (around 3300-3400 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl group (around 1720 cm⁻¹).[3]
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Mass Spectrometry (MS): ESI-MS analysis will confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion.
Applications in Drug Development and Medicinal Chemistry
The true value of tert-Butyl (2-amino-5-methylphenyl)carbamate lies in its capacity for sequential, controlled functionalization.
A Platform for Derivatization
The free primary amine is a potent nucleophile, readily participating in a variety of coupling reactions while the Boc-protected amine remains inert. This allows for the initial construction of one part of a target molecule. Once this is complete, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, revealing the second amine for further reaction.
Caption: Regioselective functionalization workflow.
Precursor to Bioactive Molecules
Structural analogs of this compound are critical intermediates in the synthesis of approved drugs and clinical candidates.
-
Anti-Inflammatory Agents: A series of novel anti-inflammatory agents were synthesized using tert-butyl (2-aminophenyl)carbamate as the starting material. The free amine was condensed with various substituted carboxylic acids to form amide derivatives, some of which showed potent anti-inflammatory activity comparable to the standard drug indomethacin.[3]
-
Oncology - EGFR Inhibitors: The closely related intermediate, tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a key building block for Omisertinib (AZD9291) .[4][6] Omisertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[4] The synthesis highlights the industrial importance of this class of intermediates for producing complex, life-saving therapeutics.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Based on safety data sheets for analogous compounds, the following precautions are recommended:
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Hazard Profile: Similar carbamates are classified as harmful if swallowed (H302), may cause skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
tert-Butyl (2-amino-5-methylphenyl)carbamate is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its differentially protected amine groups provide a pre-packaged solution for achieving regioselectivity in the synthesis of complex molecules. Its role as a key intermediate in the development of anti-inflammatory and anti-cancer agents underscores its significance. By understanding its properties, synthesis, and reactive logic, researchers and drug development professionals can leverage this versatile building block to accelerate the discovery of next-generation therapeutics.
References
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- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
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